![molecular formula C9H10ClN3 B13105384 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine CAS No. 1956382-72-1](/img/structure/B13105384.png)
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by the presence of a chlorine atom at the 6th position and an isopropyl group at the 3rd position on the imidazo[1,5-a]pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-isopropylpyrazine with an appropriate imidazole derivative under acidic or basic conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,5-a]pyrazine ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield 6-amino-3-isopropylimidazo[1,5-a]pyrazine derivatives, while oxidation reactions may produce corresponding oxides .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits .
Comparaison Avec Des Composés Similaires
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazines: These compounds have a similar core structure but differ in the position of substituents.
Imidazo[1,2-a]pyridines: These compounds have a pyridine ring instead of a pyrazine ring, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
1956382-72-1 |
|---|---|
Formule moléculaire |
C9H10ClN3 |
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
6-chloro-3-propan-2-ylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)9-12-4-7-3-11-8(10)5-13(7)9/h3-6H,1-2H3 |
Clé InChI |
BUURHYYYYYKEBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C2N1C=C(N=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


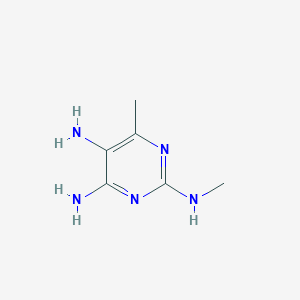
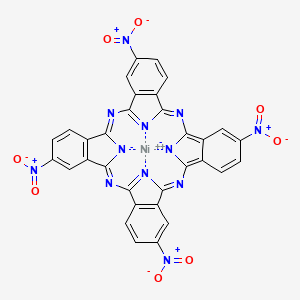

![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)

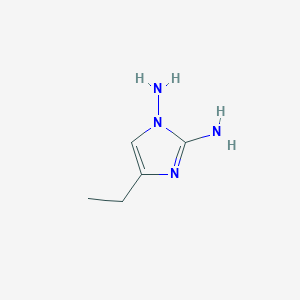
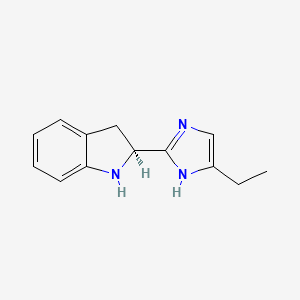
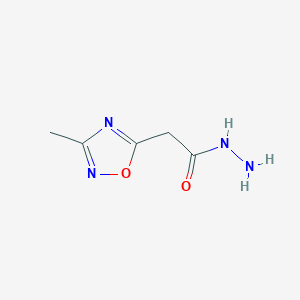
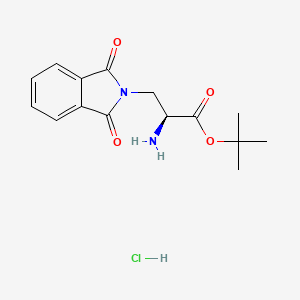
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
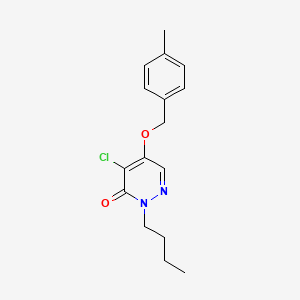
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)

![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
